PD 407824 vs. MK-1775 (Adavosertib): Dual Chk1/Wee1 Inhibition vs. Wee1-Selective Activity
PD 407824 demonstrates dual inhibition of both Chk1 and Wee1 (IC₅₀: 47 nM and 97 nM, respectively) [1], whereas adavosertib (MK-1775/AZD1775) is a Wee1-selective inhibitor with reported IC₅₀ of 5.2 nM against Wee1 but negligible Chk1 activity [2]. This dual-target profile distinguishes PD 407824 for applications requiring simultaneous G2/M checkpoint abrogation through both the Chk1 and Wee1 pathways—a property not achievable with Wee1-selective agents.
| Evidence Dimension | Kinase inhibition profile |
|---|---|
| Target Compound Data | Chk1 IC₅₀ = 47 nM; Wee1 IC₅₀ = 97 nM |
| Comparator Or Baseline | Adavosertib (MK-1775): Wee1 IC₅₀ = 5.2 nM; Chk1 activity: minimal/not reported |
| Quantified Difference | PD 407824 inhibits Chk1 (47 nM); adavosertib does not report meaningful Chk1 inhibition |
| Conditions | Cell-free kinase inhibition assays |
Why This Matters
Investigators studying combined Chk1/Wee1 checkpoint abrogation require PD 407824 specifically; Wee1-selective inhibitors cannot recapitulate this dual-target pharmacology.
- [1] Palmer BD, Smaill JB, Rewcastle GW, et al. 4-Phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione inhibitors of the checkpoint kinase Wee1. J Med Chem. 2006;49(16):4896-4911. View Source
- [2] Hirai H, Iwasawa Y, Okada M, et al. Small-molecule inhibition of Wee1 kinase by MK-1775 selectively sensitizes p53-deficient tumor cells to DNA-damaging agents. Mol Cancer Ther. 2009;8(11):2992-3000. View Source
